
3-Phenylbut-3-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylbut-3-en-1-amine is an organic compound with the molecular formula C10H13N. It is a liquid at room temperature and is known for its applications in various chemical reactions and research fields. The compound is characterized by a phenyl group attached to a butenyl chain, which in turn is connected to an amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Phenylbut-3-en-1-amine can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylprop-2-en-1-ol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Phenylbutanone or phenylbutanal.
Reduction: 3-Phenylbutan-1-amine.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Phenylbut-3-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Phenylbut-3-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further affecting the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylbut-3-en-1-amine: A structural isomer with similar properties.
3-Phenylpropylamine: Lacks the double bond present in 3-Phenylbut-3-en-1-amine.
Phenethylamine: A simpler structure with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of both a phenyl group and a butenyl chain, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
3-phenylbut-3-en-1-amine |
InChI |
InChI=1S/C10H13N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6H,1,7-8,11H2 |
Clave InChI |
DQHNVMWSVAEPQG-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCN)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


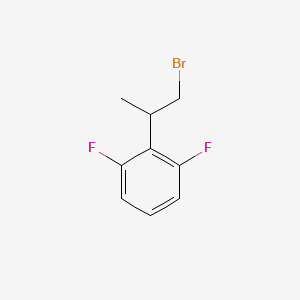
![2-[3-(Bromomethyl)oxolan-3-yl]aceticacid](/img/structure/B13608886.png)
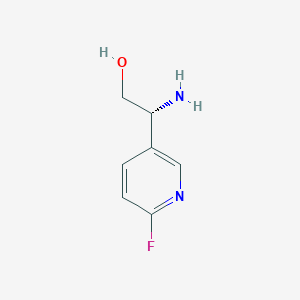

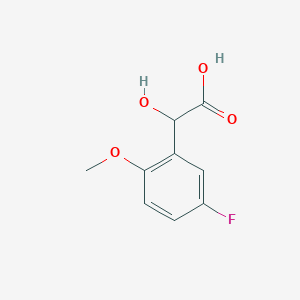

![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
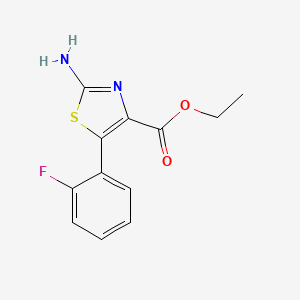
![4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)


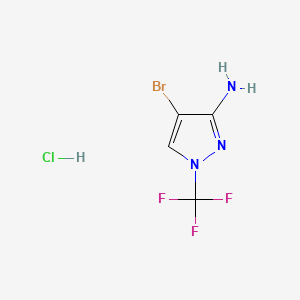
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride](/img/structure/B13608948.png)

